(4R,4'R)-2,2'-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
(4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a pyrazole core flanked by two oxazole rings
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyrazol-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N4O2/c1-3-7-14(8-4-1)18-12-26-20(22-18)16-11-17(25-24-16)21-23-19(13-27-21)15-9-5-2-6-10-15/h1-11,18-19H,12-13H2,(H,24,25)/t18-,19-/m0/s1 |
InChI Key |
CSOURZVJNNVKMD-OALUTQOASA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=NN2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=NN2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Final Coupling: The pyrazole core and oxazole rings are then coupled under specific conditions, possibly using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.
Reduction: Reduction reactions could target the pyrazole core or the oxazole rings.
Substitution: Various substitution reactions can occur, especially at the phenyl groups attached to the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, altering their electronic properties and catalytic activity. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
